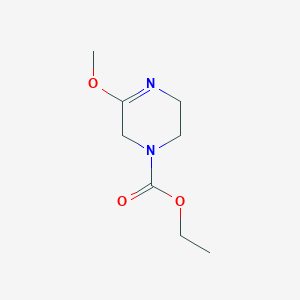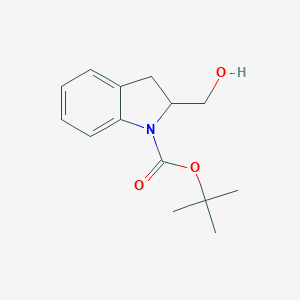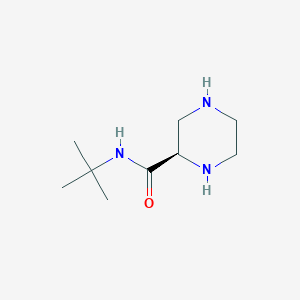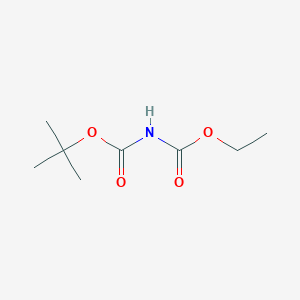
ethyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate is a chemical compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl 3-methoxyacrylate with a suitable hydrazine derivative, followed by cyclization to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-1-carboxylate derivatives, while substitution reactions can introduce various functional groups into the pyrazine ring.
Aplicaciones Científicas De Investigación
Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate can be compared with other pyrazine derivatives, such as:
- Ethyl pyrazine-2-carboxylate
- 3-Methoxypyrazine-2-carboxylate
- 5,6-Dihydropyrazine-2-carboxylate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Propiedades
Número CAS |
190908-89-5 |
|---|---|
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
ethyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-3-13-8(11)10-5-4-9-7(6-10)12-2/h3-6H2,1-2H3 |
Clave InChI |
QXCKMYQORPBDKG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN=C(C1)OC |
SMILES canónico |
CCOC(=O)N1CCN=C(C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















